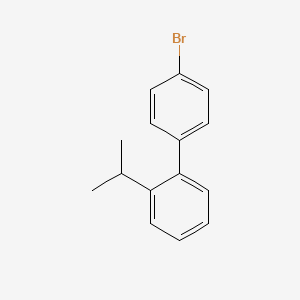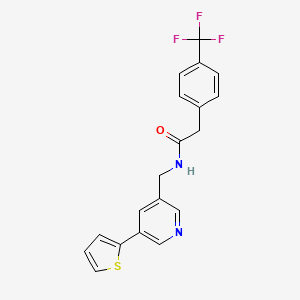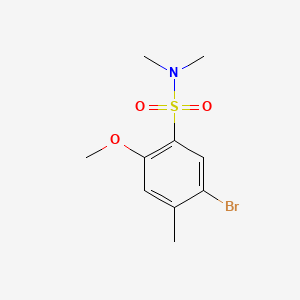
4-Bromo-2'-iso-propylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . Unfortunately, specific molecular structure analysis for “4-Bromo-2’-iso-propylbiphenyl” is not available in the current resources.
Chemical Reactions Analysis
Chemical reactions involving brominated biphenyl compounds can be complex and depend on various factors . Specific chemical reactions involving “4-Bromo-2’-iso-propylbiphenyl” are not found in the available resources.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
4-Bromo-2'-iso-propylbiphenyl and its derivatives are pivotal in synthesizing a wide range of organic compounds. For instance, a study by Lygin and Meijere (2009) demonstrated the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide, showcasing its utility in creating valuable heterocyclic compounds used in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).
Material Science and Liquid Crystal Displays
In material science, bromo-4'-hydroxybiphenyl, a compound related to this compound, plays a critical role in synthesizing liquid crystal display materials. Ren Guo-du (2001) explored the synthesis of this compound, highlighting its significance in the development of advanced display technologies (Ren Guo-du, 2001).
Environmental Science
The environmental impact and treatment of bromophenols, including derivatives of this compound, have been studied extensively. Jiang et al. (2014) researched the oxidation of bromophenols and the formation of brominated polymeric products during water treatment, providing insights into managing these compounds in freshwater environments (Jiang et al., 2014).
Nonlinear Optical Properties
The optical properties of related bromophenyl compounds have been explored for their potential applications in nonlinear optics and semiconductor devices. Shkir et al. (2019) reported on the linear, second, and third-order nonlinear optical properties of novel chalcone derivatives, including those with bromophenyl groups, underscoring their potential use in various optoelectronic applications (Shkir et al., 2019).
Anticancer Research
Bromophenol derivatives have also been investigated for their anticancer properties. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and demonstrated its efficacy in inducing cell cycle arrest and apoptosis in human lung cancer cells, highlighting the therapeutic potential of bromophenol derivatives in cancer treatment (Guo et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-(2-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)14-5-3-4-6-15(14)12-7-9-13(16)10-8-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEBQDWIFJOFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)
![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)
![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)
![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2970872.png)


